molecular formula C8H16BrNO B6351745 (4aS,8aS)-octahydro-2H-1,4-benzoxazine hydrobromide CAS No. 1923133-59-8

(4aS,8aS)-octahydro-2H-1,4-benzoxazine hydrobromide

Cat. No.: B6351745
CAS No.: 1923133-59-8
M. Wt: 222.12 g/mol
InChI Key: OJIRJOVRSAKRLY-WSZWBAFRSA-N
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Description

(4aS,8aS)-octahydro-2H-1,4-benzoxazine hydrobromide is a chemical compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This specific compound is characterized by its octahydro structure, indicating the presence of eight hydrogen atoms, and its hydrobromide form, which suggests it is a salt formed with hydrobromic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,8aS)-octahydro-2H-1,4-benzoxazine hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amine with a phenol derivative in the presence of a catalyst. The reaction conditions often require a solvent such as ethanol or methanol and may be carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(4aS,8aS)-octahydro-2H-1,4-benzoxazine hydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous ether solvent.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted benzoxazine derivatives.

Scientific Research Applications

(4aS,8aS)-octahydro-2H-1,4-benzoxazine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    (4aS,8aS)-octahydro-2H-1,4-benzoxazine hydrochloride: Similar structure but with a hydrochloride salt form.

    (4aS,8aS)-octahydro-2H-1,4-benzoxazine sulfate: Similar structure but with a sulfate salt form.

    (4aS,8aS)-octahydro-2H-1,4-benzoxazine acetate: Similar structure but with an acetate salt form.

Uniqueness

(4aS,8aS)-octahydro-2H-1,4-benzoxazine hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness can make it more suitable for certain applications, particularly in the fields of chemistry and medicine.

Biological Activity

(4aS,8aS)-octahydro-2H-1,4-benzoxazine hydrobromide is a chemical compound belonging to the benzoxazine family, characterized by a saturated octahydro framework and a hydrobromide ion. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₆BrNO. Its structure includes a benzoxazine ring that contributes to its unique chemical behavior. The presence of the bromide ion affects its solubility and reactivity, making it distinct from other compounds in the benzoxazine class.

PropertyValue
Molecular FormulaC₈H₁₆BrNO
IUPAC Name(4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine; hydrobromide
CAS Number74572-19-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as a modulator of specific receptors and enzymes involved in cellular signaling pathways. For instance, studies have shown that derivatives of benzoxazines can exhibit antagonistic activities towards serotonin receptors, suggesting potential applications in treating conditions like anxiety and depression .

Biological Activities

Recent investigations into the biological properties of this compound have highlighted several key areas:

1. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens. The mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

2. Anticancer Potential
Research has indicated that derivatives of benzoxazines, including this compound, may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various cellular pathways.

3. Neuropharmacological Effects
Due to its structural similarity to known neuroactive compounds, it has been evaluated for potential neuropharmacological effects. Studies have shown promising results in terms of receptor binding affinity and efficacy in modulating neurotransmitter systems.

Case Studies

Several case studies have explored the biological activity of related benzoxazine derivatives:

Case Study 1: 5-HT3 Receptor Antagonism
A series of 3,4-dihydro-2H-1,4-benzoxazine derivatives were synthesized and tested for their ability to antagonize 5-HT3 receptors. One derivative demonstrated a Ki value of 0.019 nM for receptor binding, indicating potent antagonistic activity .

Case Study 2: Antimicrobial Efficacy
In vitro assays were conducted on various synthesized benzoxazine derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited significant inhibitory effects on bacterial growth .

Properties

IUPAC Name

(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.BrH/c1-2-4-8-7(3-1)9-5-6-10-8;/h7-9H,1-6H2;1H/t7-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIRJOVRSAKRLY-WSZWBAFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NCCO2.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@H](C1)NCCO2.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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